1-Bromo-4-(2-chloroethyl)benzene
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Overview
Description
1-Bromo-4-(2-chloroethyl)benzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 2-chloroethyl group is attached to the fourth carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-chloroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(2-chloroethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-chloroethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-chloroethyl)phenol.
Electrophilic Substitution: The compound can undergo further substitution reactions on the benzene ring, such as nitration or sulfonation.
Oxidation: The 2-chloroethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Substitution: Nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: 4-(2-chloroethyl)phenol
Electrophilic Substitution: Various substituted benzene derivatives
Oxidation: Corresponding aldehydes or carboxylic acids
Scientific Research Applications
1-Bromo-4-(2-chloroethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions involving halogenated aromatic compounds.
Medicine: Investigated for potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-chloroethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the 2-chloroethyl group can participate in substitution reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the intermediate species formed during reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-4-ethylbenzene
- 4-Bromo-1,2-dimethylbenzene
- 4-Bromo-2-chlorotoluene
Uniqueness
1-Bromo-4-(2-chloroethyl)benzene is unique due to the presence of both bromine and 2-chloroethyl substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific chemical reactions and applications .
Properties
CAS No. |
23386-17-6 |
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Molecular Formula |
C8H8BrCl |
Molecular Weight |
219.50 g/mol |
IUPAC Name |
1-bromo-4-(2-chloroethyl)benzene |
InChI |
InChI=1S/C8H8BrCl/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 |
InChI Key |
ZVPRASGPISZNTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCl)Br |
Origin of Product |
United States |
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